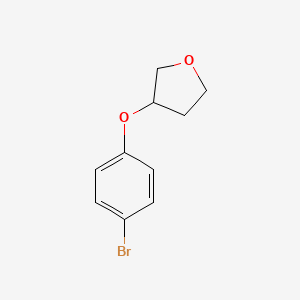

3-(4-Bromophenoxy)tetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPFATCSVAXDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Bromophenoxy)tetrahydrofuran: Chemical Properties, Synthesis, and Structural Utility

CAS Number: 1342585-83-4 Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol

Executive Summary

3-(4-Bromophenoxy)tetrahydrofuran represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by an ether linkage connecting a lipophilic 4-bromophenyl moiety to a polar tetrahydrofuran (THF) ring, this molecule serves as a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and Dopamine D3 receptor antagonists. Its structural utility lies in the aryl bromide handle , which enables rapid diversification via palladium-catalyzed cross-coupling, and the chiral THF ether , which modulates aqueous solubility and metabolic stability.

This technical guide provides a comprehensive analysis of its physicochemical properties, stereoselective synthesis, and reactivity profiles, designed for researchers in lead optimization and process chemistry.

Structural Analysis & Physicochemical Properties

Stereochemistry and Conformation

The core structure features a chiral center at the C3 position of the tetrahydrofuran ring. The biological activity of derivatives often depends strictly on this stereochemistry.

-

Chiral Center: The C3 carbon is

hybridized. In drug development, the (S)-enantiomer is frequently the bioactive congener (e.g., in Empagliflozin synthesis). -

Ring Pucker: The THF ring exists in a dynamic equilibrium between envelope and twist conformations. The bulky 4-bromophenoxy substituent at C3 typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the envelope conformation.

Electronic Properties

-

Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor (HBA), crucial for interacting with serine or threonine residues in protein binding pockets.

-

Aryl Bromide: The bromine atom exerts an inductive electron-withdrawing effect (-I) on the phenyl ring, deactivating it slightly toward electrophilic aromatic substitution but activating the C-Br bond for oxidative addition by transition metals (Pd, Ni).

Key Physical Data (Predicted/Typical Class Values)

| Property | Value / Description | Note |

| Physical State | Viscous Oil or Low-Melting Solid | Depends on enantiomeric purity. |

| Boiling Point | ~310–320 °C (760 mmHg) | High due to molecular weight and polarity. |

| LogP (Octanol/Water) | 2.8 – 3.2 | Moderately lipophilic; ideal for CNS penetration. |

| Solubility | Soluble in DCM, THF, DMSO | Poor water solubility (<0.1 mg/mL). |

| Flash Point | >110 °C | Non-flammable under standard conditions. |

Synthetic Pathways[2][3][4][5]

The synthesis of this compound is dominated by two primary strategies: Mitsunobu Inversion and Nucleophilic Substitution (

Strategy A: Mitsunobu Etherification (Stereoinversion)

This is the preferred route for generating enantiopure material. The reaction proceeds with complete Walden inversion at the chiral center.

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), 3-Hydroxytetrahydrofuran, 4-Bromophenol. -

Mechanism: The alcohol activates via a phosphonium intermediate, followed by

displacement by the phenoxide. -

Stereochemical Outcome: (R)-3-OH-THF

(S)-Ether product.

Strategy B: Nucleophilic Displacement (Stereoinversion)

An alternative route involves converting the alcohol to a leaving group (Mesylate/Tosylate) followed by displacement.

-

Step 1: Activation of 3-Hydroxytetrahydrofuran with MsCl/Et₃N.

-

Step 2: Displacement with 4-Bromophenolate (generated via NaH or K₂CO₃).

-

Note: Direct displacement of 3-bromotetrahydrofuran is less efficient due to competing E2 elimination.

Visualization of Synthetic Logic

Figure 1: Comparative synthetic workflows. The Mitsunobu pathway offers a convergent, one-pot synthesis with reliable stereoinversion.

Reactivity & Applications in Drug Discovery

The 4-bromophenyl moiety serves as a versatile "chemical handle," allowing this molecule to function as a modular building block.

Palladium-Catalyzed Cross-Coupling

The aryl bromide is highly reactive in Pd(0)/Pd(II) catalytic cycles.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems.

-

Application: Synthesis of SGLT2 inhibitors where the biaryl core is essential for potency.

-

-

Buchwald-Hartwig Amination: Coupling with amines to generate aniline derivatives.

-

Application: Creating kinase inhibitors or GPCR ligands (e.g., D3 antagonists) that require a basic nitrogen.

-

-

Heck Reaction: Olefination of the aryl ring.

Medicinal Chemistry Case Study: SGLT2 Inhibitors

In the development of gliflozins (e.g., Empagliflozin), the (S)-3-phenoxy-THF motif is critical. It mimics the sugar-binding domain while improving metabolic stability compared to a pyranose ring. The ether oxygen provides a specific H-bond acceptor vector that aligns with the receptor's active site.

Reactivity Workflow Diagram

Figure 2: Divergent synthesis from the core scaffold. The aryl bromide enables access to three distinct chemical spaces.

Experimental Protocol: Mitsunobu Synthesis

Objective: Synthesis of (S)-3-(4-Bromophenoxy)tetrahydrofuran from (R)-3-Hydroxytetrahydrofuran.

Reagents:

-

(R)-3-Hydroxytetrahydrofuran (1.0 eq)

-

4-Bromophenol (1.1 eq)[1]

-

Triphenylphosphine (

, 1.2 eq) -

Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

-

Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

). -

Dissolution: Charge flask with (R)-3-Hydroxytetrahydrofuran, 4-Bromophenol, and

. Dissolve in anhydrous THF. -

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Addition: Add DIAD dropwise over 30 minutes via an addition funnel. Critical: Maintain internal temperature < 5 °C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and Brine.

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Safety Note: DIAD is a shock-sensitive explosive and a potent irritant.

References

-

Sigma-Aldrich. this compound Product Detail & CAS 1342585-83-4. Link

-

Mitsunobu, O. (1981).[2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[2] Link

-

Boehringer Ingelheim. (2005). Glucopyranosyl-substituted Benzene Derivatives, Drugs Containing Said Compounds, the Use Thereof and Processes for the Preparation Thereof (Empagliflozin Patent). US Patent 7,713,938. Link

-

Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 83673436 (Related Carboxylic Acid Derivative).Link

Sources

Physical and chemical characteristics of 3-(4-Bromophenoxy)tetrahydrofuran

An In-depth Technical Guide to 3-(4-Bromophenoxy)tetrahydrofuran

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of molecular scaffolds that offer favorable pharmacokinetic and pharmacodynamic properties is paramount. The tetrahydrofuran (THF) moiety is one such privileged structure, recognized for its ability to improve solubility and metabolic stability in drug candidates.[1][2] This guide focuses on a specific, functionalized derivative, This compound . This compound serves as a critical building block, combining the desirable features of the THF ring with the synthetic versatility of a brominated aromatic group, which is amenable to a wide array of cross-coupling reactions.[3]

This document provides a comprehensive overview of the core physical and chemical characteristics of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its structural identity, physicochemical properties, spectroscopic signature, and essential safety considerations, providing the foundational knowledge required for its effective application in research and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the bedrock of reproducible science. This compound is defined by the following identifiers and structural features.

-

Chemical Name: this compound

-

Synonyms: 3-(p-Bromophenoxy)tetrahydrofuran, Oxolane, 3-(4-bromophenoxy)-

-

CAS Number: 1342585-83-4

-

Molecular Formula: C₁₀H₁₁BrO₂

-

Molecular Weight: 243.10 g/mol

The molecule consists of a central tetrahydrofuran ring linked via an ether oxygen at the 3-position to a para-substituted bromophenyl group. This structure is achiral.

Caption: Key structural features and their predicted ¹H NMR signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the unique carbon environments. Six distinct signals are expected (four aromatic, three aliphatic, assuming the two carbons ortho to the ring oxygen are equivalent).

-

Aromatic Carbons: Signals between δ 160-115 ppm.

-

Aliphatic Carbons: Signals between δ 80-30 ppm, with the carbon attached to the phenoxy group (C-3) being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. [4][5]

-

~2850-3000 cm⁻¹: C-H stretching from the aliphatic THF ring.

-

~1580 & ~1480 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1240 cm⁻¹: Aryl-O-Alkyl ether C-O asymmetric stretching. This is a key diagnostic peak.

-

~1050 cm⁻¹: C-O-C symmetric stretching of the cyclic ether.

-

~1000-1100 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. The high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks at m/z 242.0 and 244.0, corresponding to [C₁₀H₁₁⁷⁹BrO₂]⁺ and [C₁₀H₁₁⁸¹BrO₂]⁺.

Synthesis, Reactivity, and Applications

Synthesis

While multiple synthetic routes are possible, this compound is commonly prepared through variations of the Williamson ether synthesis, where 4-bromophenol is reacted with a suitable 3-halo-tetrahydrofuran or a tetrahydrofuran-3-ol derivative under basic conditions. Another relevant approach is the bromoetherification of corresponding unsaturated alcohols, a powerful method for constructing substituted tetrahydrofuran rings. [6]

Chemical Reactivity

The reactivity of this molecule is dominated by two key features:

-

The Tetrahydrofuran Ring: Like its parent solvent, THF, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light. [7][8]This is a critical safety consideration, and containers should be dated upon opening and stored under an inert atmosphere. [9]2. The Bromophenyl Group: The C-Br bond is a versatile synthetic handle. It readily participates in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents at the para-position. This synthetic utility is the primary reason for its use as a building block in drug discovery. [3]

Applications in Drug Discovery

The tetrahydrofuran scaffold is present in numerous FDA-approved drugs. [1]Its inclusion is often a strategic choice to enhance aqueous solubility, improve metabolic profiles, and provide a rigid conformational constraint. This compound is a valuable intermediate for synthesizing complex molecules in drug discovery programs. It allows for the rapid generation of a library of analogs by leveraging the reactivity of the aryl bromide, enabling extensive exploration of structure-activity relationships (SAR). [3]Its application can be found in the synthesis of inhibitors for various biological targets where the THF moiety can occupy a specific pocket in a protein active site. [10][11]

Characterization and Quality Control Workflow

A rigorous characterization workflow is essential to ensure the identity, purity, and stability of the material before its use in sensitive applications.

Caption: Standard workflow for the characterization of the title compound.

Safety and Handling

-

Peroxide Formation: The most significant hazard associated with the THF moiety is the formation of explosive peroxides upon exposure to air. [7][8] * Protocol: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [9]Protect from light. [12]Containers should be dated upon receipt and opening. [7]Periodically test for the presence of peroxides, especially before distilling or concentrating.

-

Flammability: Tetrahydrofuran is a highly flammable liquid. [12]While the bromophenyl group increases the molecular weight and likely the flash point, this compound should be handled as a flammable substance.

-

Protocol: Keep away from heat, sparks, open flames, and other ignition sources. [12][13]Use in a well-ventilated area or a chemical fume hood. [12]* Toxicity: Harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation. [12]Chronic exposure to related compounds is suspected of causing cancer. * Protocol: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [13]Avoid inhalation of vapors and contact with skin and eyes.

-

Conclusion

This compound is a well-defined chemical building block with significant potential in the field of drug discovery and organic synthesis. Its key features are the stable and pharmacologically relevant tetrahydrofuran ring and the synthetically versatile bromophenyl group. A thorough understanding of its spectroscopic signature is crucial for identity confirmation, while strict adherence to safety protocols, particularly concerning peroxide formation and flammability, is essential for its safe handling and use. This guide provides the core technical knowledge to empower researchers to confidently and effectively incorporate this valuable intermediate into their synthetic endeavors.

References

-

3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid | C11H11BrO3 | CID 83673436. PubChem. [Link]

-

Br2 THF | C4H8Br2O | CID 86660775. PubChem. [Link]

-

(R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran. Pharmaffiliates. [Link]

-

Tetrahydrofuran (THF) - Chemius. Chemius. [Link]

-

(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydro-furan CAS 915095-89-5. ChemWhat. [Link]

-

HNMR Practice 1. OpenOChem Learn. [Link]

-

Visible-light-induced bromoetherification of alkenols for the synthesis of β-bromotetrahydrofurans and -tetrahydropyrans. Beilstein Journals. [Link]

-

L-Proline-Catalyzed Tetrahydrofuran Synthesis. Scribd. [Link]

-

Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. MDPI. [Link]

-

Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

-

Tetrahydrofuran - Wikipedia. Wikipedia. [Link]

- Synthesis of tetrahydrofuran - US4261901A.

-

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide. Chemsrc. [Link]

-

Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

-

Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PMC. [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

-

Organic synthesis provides opportunities to transform drug discovery. Astex Pharmaceuticals. [Link]

-

Explore the advantages of tetrahydrofuran products. LinkedIn. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]

-

Tetrahydrofuran (THF). Common Organic Chemistry. [Link]

-

CHEM 3523 - Supplementary Problems. University of Lethbridge. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. astx.com [astx.com]

- 4. lehigh.edu [lehigh.edu]

- 5. HNMR Practice 1 | OpenOChem Learn [learn.openochem.org]

- 6. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Explore the advantages of tetrahydrofuran products - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 11. greenchemindustries.com [greenchemindustries.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Mobile [my.chemius.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Empagliflozin via a 3-(4-Bromophenoxy)tetrahydrofuran Intermediate

Abstract

This document provides a comprehensive guide for the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, utilizing a key synthetic strategy involving the (S)-3-(4-Bromophenoxy)tetrahydrofuran intermediate. These application notes are designed for researchers, medicinal chemists, and professionals in drug development, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to facilitate the successful and efficient synthesis of this important therapeutic agent. The protocols described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the C-Aryl Glucoside Scaffold

Empagliflozin is a member of the "gliflozin" class of drugs, which have revolutionized the treatment of type 2 diabetes mellitus.[1] Their mechanism of action involves the inhibition of SGLT2 in the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2] A key structural feature of empagliflozin and other gliflozins is the C-aryl glucoside moiety, which imparts greater metabolic stability compared to their O-glucoside counterparts.[3]

The synthesis of these C-aryl glucosides presents a significant challenge, namely the stereoselective formation of the carbon-carbon bond between the anomeric center of the glucose ring and the aryl group. The pathway detailed in these notes employs a robust and scalable strategy that hinges on the coupling of a protected gluconolactone with an organometallic species derived from the (S)-3-(4-Bromophenoxy)tetrahydrofuran intermediate. This approach has proven to be effective for the large-scale production of empagliflozin.[4]

Overview of the Synthetic Strategy

The overall synthetic approach can be conceptually divided into two main stages:

-

Stage 1: Synthesis of the Key Intermediate, (S)-3-(4-Bromophenoxy)tetrahydrofuran. The correct stereochemistry of this intermediate is crucial for the biological activity of the final product.

-

Stage 2: Construction of the Empagliflozin Molecule. This involves the coupling of the key intermediate with a protected D-glucono-1,5-lactone, followed by reduction and deprotection to yield empagliflozin.

The following diagram provides a high-level overview of the synthetic workflow:

Caption: High-level workflow for the synthesis of Empagliflozin.

Detailed Protocols and Methodologies

Stage 1: Synthesis of (S)-3-(4-Bromophenoxy)tetrahydrofuran

The stereospecific introduction of the tetrahydrofuran moiety is critical. Two reliable methods for achieving this are the Mitsunobu reaction and the Williamson ether synthesis.

Protocol 3.1.1: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a secondary alcohol to an ether with inversion of stereochemistry, making it an ideal choice for this synthesis.[5][6]

-

Reactants: (R)-3-Hydroxytetrahydrofuran, 4-Bromophenol, Triphenylphosphine (PPh₃), and Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 4-bromophenol and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-hydroxytetrahydrofuran.

-

Slowly add a solution of DIAD or DEAD in THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is purified by column chromatography.

-

Causality Behind Experimental Choices: The use of (R)-3-hydroxytetrahydrofuran as the starting material is essential because the Mitsunobu reaction proceeds with a clean Sₙ2-type inversion of stereochemistry at the chiral center, yielding the desired (S)-enantiomer of the product.[7]

Protocol 3.1.2: Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with an alkyl halide or sulfonate.[4][8]

-

Reactants: 4-Bromophenol, a suitable base (e.g., Potassium tert-butoxide), and a chiral leaving group precursor such as (R)-3-hydroxytetrahydrofuran converted to a tosylate or mesylate.

-

Solvent: Anhydrous THF or Dimethylformamide (DMF).

-

Procedure:

-

Prepare the potassium salt of 4-bromophenol by reacting it with a strong base like potassium tert-butoxide in anhydrous THF.

-

In a separate flask, convert (R)-3-hydroxytetrahydrofuran to its corresponding tosylate or mesylate using p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

-

Add the solution of the tosylated or mesylated (R)-3-hydroxytetrahydrofuran to the solution of the potassium 4-bromophenoxide.

-

Heat the reaction mixture and monitor by TLC until the starting materials are consumed.

-

After cooling, the reaction is worked up and the product is purified by chromatography.

-

Causality Behind Experimental Choices: The Williamson ether synthesis also proceeds via an Sₙ2 mechanism, thus starting with the (R)-enantiomer of the 3-hydroxytetrahydrofuran derivative ensures the formation of the (S)-product due to inversion of configuration.[9]

Stage 2: Synthesis of Empagliflozin

Protocol 3.2.1: Protection of D-Glucono-1,5-lactone

The hydroxyl groups of D-glucono-1,5-lactone must be protected to prevent side reactions. Silylation is a common and effective method.

-

Reactants: D-Glucono-1,5-lactone, Trimethylsilyl chloride (TMSCl), and a base such as N-methylmorpholine.

-

Solvent: Anhydrous THF.

-

Procedure:

-

Suspend D-glucono-1,5-lactone in anhydrous THF under an inert atmosphere.

-

Add N-methylmorpholine to the suspension.

-

Cool the mixture to 0 °C and slowly add trimethylsilyl chloride.

-

Allow the reaction to warm to room temperature and stir for 15-20 hours.

-

The resulting 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone is typically used in the next step without extensive purification after filtration of the salt byproduct.

-

Protocol 3.2.2: C-Glycosylation

This is the key bond-forming step where the aryl group is attached to the sugar moiety.

-

Reactants: (S)-3-(4-Bromophenoxy)tetrahydrofuran, n-Butyllithium (n-BuLi), and the protected D-gluconolactone from the previous step.

-

Solvent: Anhydrous THF.

-

Procedure:

-

Dissolve (S)-3-(4-Bromophenoxy)tetrahydrofuran and the protected gluconolactone in anhydrous THF under a nitrogen atmosphere.

-

Cool the reaction mixture to a very low temperature, typically between -70 °C and -90 °C.[7]

-

Slowly add a solution of n-butyllithium in hexanes to the reaction mixture, maintaining the low temperature. The slow addition is crucial to favor the desired reaction pathway.[10]

-

Stir the reaction at this low temperature for 1-3 hours.

-

Quench the reaction by the addition of a protic source, such as a solution of methanesulfonic acid in methanol.

-

Causality Behind Experimental Choices: The extremely low temperature is necessary to ensure the stability of the aryllithium species and to control the reactivity of the highly reactive n-butyllithium.[11] This prevents side reactions and promotes the desired nucleophilic attack on the lactone carbonyl. The n-butyllithium performs a halogen-lithium exchange with the aryl bromide, generating the nucleophilic aryllithium species in situ.[12]

Protocol 3.2.3: Reductive Deprotection

The final step involves the reduction of the intermediate lactol and removal of the silyl protecting groups to yield empagliflozin.

-

Reactants: The crude product from the C-glycosylation step, a reducing agent such as Triethylsilane (Et₃SiH), and a Lewis acid like Boron trifluoride etherate (BF₃·OEt₂) or Aluminum chloride (AlCl₃).[13]

-

Solvent: A mixture of acetonitrile and dichloromethane is commonly used.

-

Procedure:

-

Dissolve the crude lactol intermediate in the solvent system under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -40 °C).

-

Add triethylsilane, followed by the slow addition of the Lewis acid.

-

Stir the reaction at low temperature until completion, as monitored by TLC.

-

The reaction is then carefully quenched, and the crude empagliflozin is purified, often by crystallization.

-

Causality Behind Experimental Choices: The combination of a silane reducing agent and a Lewis acid is highly effective for the stereoselective reduction of the anomeric position.[14] The Lewis acid activates the anomeric hydroxyl group, which is then displaced by a hydride from the triethylsilane. The attack of the hydride from the α-face is sterically favored, leading to the desired β-anomer.[3]

Data Presentation

| Step | Key Reagents | Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) |

| Synthesis of (S)-3-(4-Bromophenoxy)tetrahydrofuran (Mitsunobu) | (R)-3-Hydroxytetrahydrofuran, 4-Bromophenol, PPh₃, DIAD | 0 to RT | 12-24 | 70-85 |

| Protection of D-Glucono-1,5-lactone | D-Glucono-1,5-lactone, TMSCl, N-methylmorpholine | 0 to RT | 15-20 | >95 (used crude) |

| C-Glycosylation | (S)-3-(4-Bromophenoxy)tetrahydrofuran, n-BuLi, Protected Gluconolactone | -70 to -90 | 1-3 | 60-75 |

| Reductive Deprotection | Lactol Intermediate, Et₃SiH, BF₃·OEt₂ | -40 | 2-4 | 75-90 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualization of Key Reaction Mechanisms

Diagram 5.1: C-Glycosylation via Aryllithium Addition

Caption: Formation of the key C-C bond in Empagliflozin synthesis.

Diagram 5.2: Stereoselective Reduction of the Lactol

Caption: Stereoselective reduction leading to the β-anomer.

Conclusion

The synthetic route to empagliflozin detailed in these application notes provides a robust and well-precedented pathway for obtaining this important antidiabetic agent. By carefully controlling reaction conditions, particularly temperature, and by selecting the appropriate stereoisomers of key intermediates, high yields and purities of the final product can be achieved. The mechanistic insights provided for each step are intended to empower researchers to troubleshoot and optimize these procedures for their specific laboratory or industrial settings.

References

- Stereoselective synthesis of intermediates in the preparation of ß-C-arylglucosides. (n.d.). Google Patents.

-

Williamson ether synthesis. (2021, October 23). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

- Chen, Y., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 16(16), 4090-4093.

-

Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 23, 2026, from [Link]

- Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110.

-

Mitsunobu Reaction. (n.d.). Organic Synthesis. Retrieved February 23, 2026, from [Link]

- Sasikala, C. V. A., et al. (2024). Synthetic Approaches to Gliflozins: A Comprehensive Overview. Synthesis, 56(01), 1-25.

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved February 23, 2026, from [Link]

-

Do you know the mechanism of this reaction? (2023, May 3). Reddit. Retrieved February 23, 2026, from [Link]

- Deshpande, P. P., et al. (2012). A Practical Stereoselective Synthesis and Novel Cocrystallizations of an Amphipathic SGLT-2 Inhibitor. Organic Process Research & Development, 16(4), 589-597.

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Triethylsilane. (n.d.). In Chemistry. Michigan State University. Retrieved February 23, 2026, from [Link]

- Farooq, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6296.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Synthesis and Application of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. chemistry.msu.edu [chemistry.msu.edu]

Reaction of 3-(4-Bromophenoxy)tetrahydrofuran in organic synthesis

Application Note: Strategic Utilization of 3-(4-Bromophenoxy)tetrahydrofuran in Medicinal Chemistry

Executive Summary & Chemical Profile

This compound (CAS: 1342585-83-4) is a high-value heterocyclic building block. It bridges the lipophilic utility of aryl halides with the physicochemical benefits of the tetrahydrofuran (THF) ring. In drug discovery, the 3-THF moiety serves as a superior bioisostere to cyclopentyl or alkyl chains, offering improved aqueous solubility and metabolic stability while reducing lipophilicity (

This guide details the optimization of this scaffold in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and borylation sequences, addressing specific electronic and steric challenges posed by the para-alkoxy substituent.

Chemical Properties

| Property | Specification |

| Molecular Formula | C |

| Molecular Weight | 243.10 g/mol |

| Electronic Character | Electron-Rich Aryl Halide (Deactivated Electrophile) |

| Key Reactivity | C-C Coupling, C-N Coupling, Li-Halogen Exchange |

| Stability | Stable to aqueous bases; sensitive to strong Lewis acids (ring opening) |

Reaction Landscape & Strategic Planning

The primary challenge with this compound is the electron-donating nature of the alkoxy group para to the bromide. This increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and oxidative addition to Pd(0) slower compared to electron-deficient aryl halides.

Strategic Recommendation: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or alkyl-phosphines) to facilitate oxidative addition.

Figure 1: Divergent synthetic pathways for this compound. The scaffold serves as a versatile electrophile or can be converted to a nucleophile via borylation.

Protocol A: High-Fidelity Suzuki-Miyaura Coupling

This protocol is optimized to prevent hydrodebromination (a common side reaction) and ensure complete conversion despite the deactivated nature of the aryl bromide.

Mechanism Insight: The ether oxygen at the 3-position of the THF ring is distal and sterically unencumbered, meaning it rarely interferes with coordination. However, the para-phenoxy oxygen donates electron density into the benzene ring, requiring a robust catalyst system.

Reagents & Stoichiometry

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl

[1][2]·CH -

Base: K

CO -

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure

-

Preparation: Charge a reaction vial with this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), and K

CO -

Degassing (Critical): Add 1,4-dioxane and water. Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl

·CH -

Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC or LCMS.

-

Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry over Na

SO -

Purification: Flash chromatography (typically Hexane/EtOAc).[3][4]

Optimization Table: Troubleshooting Low Yields

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure | Switch to Pd(P |

| Homocoupling of Boronic Acid | Oxygen present | Increase degassing time; switch to freeze-pump-thaw. |

| Protodebromination (Ar-H) | Hydride source present | Ensure solvents are anhydrous (if using anhydrous protocol); reduce reaction temperature. |

Protocol B: Buchwald-Hartwig Amination

Creating C-N bonds with this scaffold is vital for kinase inhibitor synthesis. Standard conditions often fail due to the electron-rich nature of the aryl ring. We utilize BrettPhos , a ligand designed to prevent

Reagents

-

Catalyst Source: Pd

(dba) -

Ligand: BrettPhos (2-4 mol%) or RuPhos (for secondary amines)

-

Base: NaO

Bu (1.4 equiv) or Cs -

Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Procedure

-

Pre-complexation: In a glovebox or under strict Schlenk conditions, mix Pd

(dba) -

Addition: Add the aryl bromide substrate, the amine (1.2 equiv), and base.

-

Heating: Stir at 100°C for 12 hours.

-

Note: If using primary amines, BrettPhos is superior.[5] For secondary amines, switch to RuPhos to avoid steric clashing.[5]

Protocol C: Miyaura Borylation (Converting Electrophile to Nucleophile)

When the coupling partner is another aryl halide, or for late-stage diversification, converting the bromide to a boronic ester is necessary.

Reaction Workflow:

Figure 2: Operational workflow for Miyaura Borylation. Note the use of KOAc rather than Carbonates to maintain the Boronate ester integrity.

Key Technical Insight: The use of KOAc (Potassium Acetate) is non-negotiable here. Stronger bases like carbonates or hydroxides will hydrolyze the pinacol ester to the free boronic acid in situ, which can lead to protodeboronation or oligomerization.

Safety & Stability

-

THF Ring Sensitivity: While the 3-alkoxy ether is stable, the THF ring itself can undergo ring-opening in the presence of strong Lewis acids (e.g., BBr

, AlCl -

Lithiation: If performing Lithium-Halogen exchange (using n-BuLi), keep temperatures strictly below -70°C. Above -40°C, the THF solvent (or the ring itself) can undergo fragmentation or proton abstraction at the 2-position (ortho to the oxygen).

References

-

Miyaura Borylation of Aryl Bromides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. Journal of Organic Chemistry.

-

Buchwald-Hartwig Amination Guide: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

-

Suzuki Coupling in Aqueous Media: Polshettiwar, V., et al. (2010). Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green Chemistry Approaches. ChemSusChem.

-

General Reactivity of Aryl Ethers: Organic Chemistry Portal. Suzuki Coupling.

Sources

Experimental procedure for coupling reactions with 3-(4-Bromophenoxy)tetrahydrofuran

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-(4-Bromophenoxy)tetrahydrofuran

Introduction: The Strategic Value of the this compound Scaffold

The this compound moiety represents a convergence of two privileged structural motifs in modern chemistry. The tetrahydrofuran ring is a cornerstone of numerous natural products and pharmaceuticals, prized for its metabolic stability and ability to engage in hydrogen bonding.[1][2][3] Simultaneously, the aryl ether linkage is a common feature in pharmacologically active molecules.[4] The presence of a bromo-substituent on the phenyl ring transforms this molecule into a versatile and highly valuable building block for late-stage functionalization via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds, a development recognized with the 2010 Nobel Prize in Chemistry.[5][6]

This guide provides detailed protocols and technical insights for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound as the electrophilic partner. The methodologies are designed to be robust and adaptable, serving as a comprehensive resource for researchers in drug discovery and materials science.

Pillar 1: The Unified Mechanism of Palladium-Catalyzed Cross-Coupling

At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[5][7][8] Understanding this fundamental pathway is critical for troubleshooting and optimizing reactions.

The cycle universally consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step. Electron-rich ligands on the palladium center can accelerate this process by increasing the nucleophilicity of the metal.[9]

-

Transmetalation (or related step): The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide.[5] In reactions like the Buchwald-Hartwig amination, this step is replaced by amine coordination and deprotonation.[10]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst to continue the cycle.[5][8] Sterically bulky ligands often facilitate this final step.

The choice of ligands and bases is not arbitrary; they are precision tools that modulate the catalyst's reactivity and stability to achieve high efficiency and selectivity.[9][11]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl structures due to its excellent functional group tolerance and the low toxicity of its boron-based reagents.[7][12]

Causality and Mechanism

The key to a successful Suzuki coupling is the activation of the organoboron species by a base.[12][13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes transmetalation with the arylpalladium(II) halide intermediate.[13][14]

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol

Reaction: Coupling of this compound with Phenylboronic Acid.

| Component | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 1.0 | 243.10[15] | 1.0 | 243 mg |

| Phenylboronic Acid | 1.2 | 121.93 | 1.2 | 146 mg |

| Pd(PPh₃)₄ | 0.03 | 1155.56 | 0.03 | 35 mg |

| K₂CO₃ (Potassium Carbonate) | 2.0 | 138.21 | 2.0 | 276 mg |

| Solvent (Dioxane/H₂O, 4:1) | - | - | - | 5 mL |

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (243 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 85 °C and stir overnight (12-16 hours).[8] Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, by providing a general and mild method for C-N bond formation.[10][16][17][18]

Causality and Mechanism

This reaction relies on a strong, non-nucleophilic base (e.g., NaOtBu) to deprotonate the amine after it coordinates to the palladium center, forming a palladium-amido complex.[10][19] This intermediate then undergoes reductive elimination. The success of this transformation is highly dependent on the use of sterically bulky, electron-rich phosphine ligands (e.g., biaryl phosphines), which promote both the oxidative addition and the crucial C-N bond-forming reductive elimination step.[10][19]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

Reaction: Coupling of this compound with Morpholine.

| Component | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 1.0 | 243.10 | 1.0 | 243 mg |

| Morpholine | 1.2 | 87.12 | 1.2 | 105 µL |

| Pd₂(dba)₃ | 0.01 | 915.72 | 0.01 | 9.2 mg |

| XPhos | 0.03 | 476.62 | 0.03 | 14.3 mg |

| NaOtBu (Sodium tert-butoxide) | 1.4 | 96.10 | 1.4 | 135 mg |

| Solvent (Toluene) | - | - | - | 5 mL |

Procedure:

-

In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial equipped with a stir bar.

-

In a separate vial, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and this compound (243 mg, 1.0 mmol).

-

Bring both vials out of the glovebox. Add anhydrous, degassed toluene (5 mL) to the catalyst/substrate mixture, followed by morpholine (105 µL, 1.2 mmol).

-

Quickly add the catalyst/substrate/amine solution to the vial containing the base.

-

Seal the vial and heat the reaction mixture to 100 °C, stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Application Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly reliable method for linking aryl halides with terminal alkynes, providing direct access to arylalkynes and conjugated enynes.[20][21][22]

Causality and Mechanism

The reaction classically employs a dual catalytic system.[7][22] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide species.[20][21] This copper acetylide is much more reactive for transmetalation to the palladium(II) center than the alkyne itself, greatly accelerating the overall reaction.[20]

Caption: Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol

Reaction: Coupling of this compound with Phenylacetylene.

| Component | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 1.0 | 243.10 | 1.0 | 243 mg |

| Phenylacetylene | 1.1 | 102.13 | 1.1 | 120 µL |

| PdCl₂(PPh₃)₂ | 0.02 | 701.90 | 0.02 | 14 mg |

| CuI (Copper(I) Iodide) | 0.04 | 190.45 | 0.04 | 7.6 mg |

| Et₃N (Triethylamine) | 2.0 | 101.19 | 2.0 | 279 µL |

| Solvent (THF) | - | - | - | 5 mL |

Procedure:

-

To a Schlenk flask, add this compound (243 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Seal the flask, then evacuate and backfill with argon three times.

-

Add anhydrous, degassed THF (5 mL) and triethylamine (279 µL, 2.0 mmol) via syringe.

-

Finally, add phenylacetylene (120 µL, 1.1 mmol) dropwise with stirring.

-

Stir the reaction at room temperature for 6-24 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

General Experimental Workflow

The successful execution of these sensitive catalytic reactions requires careful attention to technique, particularly the exclusion of oxygen and moisture.

Caption: General workflow for palladium-catalyzed coupling.

References

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

- Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews.

- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. American Chemical Society.

- Cross-Coupling Reactions Guide. MilliporeSigma.

- Palladium-catalysed synthesis of aryl ethers. Google Patents.

- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (PMC).

- Buchwald-Hartwig & Sonogashira Reactions. Scribd.

- Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal.

- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry.

- Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.

- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters (ACS Publications).

- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.

- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.

- Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings. ResearchGate.

- Aqueous-Phase Palladium-Catalyzed Coupling. A Green Chemistry Laboratory Experiment. ACS Publications.

- Buchwald–Hartwig amination. Wikipedia.

- Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications.

- Sonogashira coupling. Wikipedia.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.

- Sonogashira Cross-Coupling. J&K Scientific LLC.

- Sonogashira Coupling. Organic Chemistry Portal.

- Sonogashira Coupling. Chemistry LibreTexts.

- Suzuki Coupling. Organic Chemistry Portal.

- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- Heck Reaction. Organic Chemistry Portal.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Heck reaction. Wikipedia.

- Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository.

- This compound. Sigma-Aldrich.

- A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. National Institutes of Health (PMC).

- Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate.

- Tetrahydrofuran synthesis. Organic Chemistry Portal.

- Struggling to make a sonogashira coupling reaction happen. Reddit.

- Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. National Institutes of Health (PMC).

- Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine. Benchchem.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Synthesis and Applications of THF. ChemicalBook.

- Synthesis of Substituted Tetrahydrofurans. ResearchGate.

Sources

- 1. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 4. EP1245553A2 - Palladium-catalysed synthesis of aryl ethers - Google Patents [patents.google.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. jmcct.com [jmcct.com]

- 8. youtube.com [youtube.com]

- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Sonogashira Coupling [organic-chemistry.org]

Application Note: Quantitative Profiling and Enantiomeric Purity Analysis of 3-(4-Bromophenoxy)tetrahydrofuran

Abstract

This application note details a multi-modal analytical strategy for the quantification and characterization of 3-(4-Bromophenoxy)tetrahydrofuran , a critical chiral building block in the synthesis of SGLT2 inhibitors and kinase inhibitors. Due to the molecule's structural features—a UV-active bromophenyl chromophore and a chiral center at the tetrahydrofuran C3 position—a single analytical technique is insufficient. We present a validated RP-HPLC-UV/MS method for assay and impurity profiling, a GC-MS protocol for orthogonal identity confirmation via bromine isotope signatures, and a Chiral Normal-Phase HPLC method for determining Enantiomeric Excess (%ee).

Introduction & Chemical Context

This compound is typically synthesized via a Mitsunobu reaction or nucleophilic substitution (

Critical Quality Attributes (CQAs):

-

Assay/Purity: The purity of the aryl bromide moiety is vital for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), where impurities can poison Palladium catalysts.

-

Chirality: The C3 position of the tetrahydrofuran ring is chiral. Enantiomeric purity is often required (>99% ee) for pharmaceutical intermediates to prevent the formation of diastereomeric drug substances.

-

Residuals: Unreacted phenol or halogenated starting materials must be quantified.

Analytical Strategy Decision Tree

The following logic gate determines the appropriate method for specific analytical needs:

Figure 1: Decision tree for selecting the appropriate analytical workflow based on the specific quality attribute required.

Method A: RP-HPLC-UV (Assay & Impurities)

Rationale: The bromophenyl group provides sufficient UV absorption at 254 nm. A C18 stationary phase offers robust retention for the lipophilic ether while separating more polar phenol impurities.

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35 °C |

| Detection | UV @ 254 nm (primary), 220 nm (secondary for non-aromatic impurities) |

| Injection Vol | 5-10 µL |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | Stop |

Sample Preparation

-

Stock Solution: Dissolve 10 mg of sample in 10 mL Acetonitrile (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 0.1 mg/mL.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method B: GC-MS (Identity & Specificity)

Rationale: Mass spectrometry is essential for confirming the presence of the bromine atom. Bromine naturally occurs as isotopes

Instrument Parameters

-

System: Agilent 7890B GC / 5977B MSD (or equivalent single quad).

-

Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250 °C.

-

Ionization: Electron Impact (EI), 70 eV.

Temperature Program

-

Initial: 60 °C (Hold 1 min).

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 300 °C (Hold 3 min).

Mass Spectral Interpretation

-

Molecular Ion (M+): Look for the cluster at m/z 242 and 244 (1:1 intensity ratio).

-

Base Peak: Often m/z 172/174 (Loss of tetrahydrofuran ring, formation of bromophenol radical cation).

-

Fragment: m/z 71 (Tetrahydrofuran ring fragment).

Method C: Chiral HPLC (Enantiomeric Purity)

Rationale: The this compound molecule has a chiral center at C3. Separation of the (R) and (S) enantiomers usually requires a polysaccharide-based stationary phase in Normal Phase mode.

Protocol

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV @ 254 nm.

-

Expected Separation: Resolution (

) > 2.0 is typical for this class of ethers.

Validation & System Suitability (ICH Q2(R2))

To ensure data integrity, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

| Parameter | Acceptance Criteria | Rationale |

| Precision (RSD) | NMT 1.0% (n=6 injections) | Ensures instrument stability. |

| Tailing Factor ( | 0.8 – 1.5 | Prevents peak integration errors. |

| Resolution ( | > 2.0 (between analyte and nearest impurity) | Ensures accurate quantification. |

| Signal-to-Noise | > 10 (for LOQ) | Sensitivity confirmation. |

Workflow Visualization

The following diagram illustrates the sample lifecycle from synthesis to data reporting.

Figure 2: End-to-end analytical workflow from crude sample to Certificate of Analysis (CoA).

Troubleshooting Guide

-

Peak Fronting: Often caused by column overload. Dilute the sample to 0.05 mg/mL.

-

Ghost Peaks in Gradient: Check water quality. Contaminants in the aqueous phase concentrate on the column during the equilibration step and elute during the gradient.

-

Low MS Sensitivity: Verify the vacuum level. Brominated compounds can be "sticky"; ensure the ion source temperature is at least 230 °C to prevent condensation.

References

-

ICH Guidelines. Validation of Analytical Procedures Q2(R2). European Medicines Agency / ICH. (2024).[1] Link

-

Agilent Technologies. Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018).[2][3] Link

-

Phenomenex. Chiral HPLC Separations: A Guide to Method Development. (2023).[1][2] Link

-

MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. (2019).[4] Link

Sources

Stereoselective synthesis of 3-(4-Bromophenoxy)tetrahydrofuran derivatives

Application Note: Stereoselective Synthesis of 3-(4-Bromophenoxy)tetrahydrofuran Derivatives

Executive Summary

The 3-aryloxytetrahydrofuran scaffold is a privileged pharmacophore found in diverse bioactive compounds, ranging from agrochemicals (e.g., herbicides) to pharmaceutical agents targeting kinase pathways and fungal infections. The specific derivative, This compound , serves as a critical chiral building block. The terminal bromine atom provides a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

This guide details the stereoselective synthesis of the (R)-enantiomer from commercially available (S)-3-hydroxytetrahydrofuran. We prioritize the Mitsunobu reaction as the primary discovery-phase method due to its high stereofidelity (inversion of configuration). An alternative Sulfonate Displacement route is provided for scenarios requiring avoidance of phosphine byproducts.

Retrosynthetic Analysis & Strategy

To access the (R)-3-(4-bromophenoxy)tetrahydrofuran target, we employ a strategy based on stereochemical inversion . The most direct and reliable path utilizes the chiral pool material (S)-3-hydroxytetrahydrofuran.

Strategic Logic:

-

Target: (R)-Configuration (C3).

-

Starting Material: (S)-3-Hydroxytetrahydrofuran.

-

Transformation:

displacement with inversion.

Figure 1: Retrosynthetic breakdown utilizing stereochemical inversion.

Protocol A: The Mitsunobu Coupling (Gold Standard)

The Mitsunobu reaction is the preferred method for synthesizing this ether on a gram-scale. It couples the primary or secondary alcohol with a phenol using a phosphine and an azodicarboxylate.

Mechanism: The reaction proceeds via an alkoxyphosphonium intermediate.[1][2] The phenol pronucleophile is deprotonated by the betaine intermediate, and the resulting phenoxide attacks the activated carbon, displacing the phosphine oxide with complete inversion of configuration .

Reagents & Materials

| Component | Role | Equivalents | Notes |

| (S)-3-Hydroxytetrahydrofuran | Substrate | 1.0 | >99% ee required. |

| 4-Bromophenol | Nucleophile | 1.1 | pKa ~9.3 (ideal for Mitsunobu). |

| Triphenylphosphine ( | Activator | 1.2 | Recrystallize if oxidized. |

| DIAD (Diisopropyl azodicarboxylate) | Oxidant | 1.2 | Preferred over DEAD (safer, better solubility). |

| THF (Anhydrous) | Solvent | 10-15 vol | Critical: Water quenches the betaine. |

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with (S)-3-Hydroxytetrahydrofuran (1.0 g, 11.3 mmol), 4-Bromophenol (2.16 g, 12.5 mmol), and

(3.57 g, 13.6 mmol). -

Solvation: Add anhydrous THF (15 mL) and cool the mixture to 0°C in an ice bath. Stir for 10 minutes to ensure complete dissolution.

-

Addition (Critical Control Point): Add DIAD (2.75 g, 2.68 mL, 13.6 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

-

Why? Exothermic reaction. Rapid addition can lead to hydrazine byproducts and reduced stereoselectivity.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12–16 hours.

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to a viscous oil.

-

Precipitation Strategy: Triturate the residue with cold diethyl ether/hexanes (1:4 ratio). This precipitates the bulk of Triphenylphosphine oxide (

). Filter off the white solid.

-

-

Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Target Rf: ~0.4 (15% EtOAc/Hexanes).

-

Yield Expectation: 75–85% Stereochemical Outcome: >98% ee (R)-isomer.

Protocol B: Sulfonate Displacement (Scale-Up Alternative)

For multi-kilogram scales where removing stoichiometric

Workflow:

-

Mesylation: Convert (S)-alcohol to (S)-mesylate (Retention).

-

Displacement: React (S)-mesylate with 4-bromophenoxide (Inversion)

(R)-Ether.

Critical Considerations

-

Elimination Risk: Secondary sulfonates on THF rings are prone to E2 elimination, forming dihydrofuran.

-

Counter-Ion: Use Cesium Carbonate (

) or Potassium Carbonate (

Figure 2: Two-step sulfonate displacement workflow highlighting the elimination risk.

Analytical Validation

Trust but verify. The following analytical markers confirm identity and stereopurity.

1H NMR Diagnostics ( , 400 MHz)

The methine proton at the C3 position is the diagnostic handle.

-

Starting Material (Alcohol): Multiplet at

4.4–4.5 ppm. -

Product (Ether): The signal typically shifts downfield to

4.8–4.9 ppm (multiplet, 1H). -

Aromatic Signals: Two doublets (AA'BB' system) at

7.38 (d, 2H) and

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Separation: Enantiomers typically show baseline separation (

).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Mitsunobu) | Incomplete betaine formation. | Pre-mix |

| Low ee (Racemization) | Ensure temperature stays <5°C during addition; use anhydrous solvents. | |

| Difficult Purification | Switch to polymer-bound | |

| Elimination (Sulfonate) | Base too strong/Temp too high. | Lower temp to 60°C; switch from |

References

-

Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009. [Link]

-

Stereoselective Synthesis of THF Derivatives: Wolfe, J. P., & Hay, M. B.[3][4] "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 2007. [Link]

-

Application of 3-Aryloxytetrahydrofurans in MedChem: Example of scaffold utility in kinase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Practical Guide to Removing Triphenylphosphine Oxide: Bates, R. "Workup and Purification of Mitsunobu Reactions." Organic Process Research & Development. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for crude 3-(4-Bromophenoxy)tetrahydrofuran

Technical Support Center: Purification of 3-(4-Bromophenoxy)tetrahydrofuran

Case Reference: #PUR-THF-BR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide

Executive Summary

You are likely synthesizing This compound via a Mitsunobu reaction (coupling 3-hydroxytetrahydrofuran and 4-bromophenol) or a Nucleophilic Substitution (Sɴ2) (using 3-halotetrahydrofuran).

The purification of this specific ether is notoriously difficult due to two main factors:

-

Triphenylphosphine Oxide (TPPO): If using Mitsunobu conditions, TPPO is a stoichiometric byproduct that co-elutes with polar ethers.

-

Phenolic Contamination: Unreacted 4-bromophenol has a similar retention factor (Rf) to the product in many non-polar solvent systems.

-

Physical State: The product is often a viscous oil or low-melting solid, rendering recrystallization difficult without prior enrichment.

This guide provides a modular troubleshooting approach. Do not blindly follow a single protocol. Use the Diagnostic Workflow below to identify your specific bottleneck.

Part 1: Diagnostic Workflow

Before starting, assess your crude mixture by TLC (Thin Layer Chromatography).[1] Use the following logic tree to determine your purification strategy.

Caption: Figure 1. Decision matrix for purification based on impurity profile. Blue nodes indicate diagnostic steps; Red/Green/Grey nodes indicate specific protocols.

Part 2: Technical Protocols

Protocol A: The "Mitsunobu Tax" (TPPO Removal)

Target Impurity: Triphenylphosphine Oxide (TPPO)[2][3]

Chromatography is often inefficient for removing bulk TPPO because it streaks and saturates silica columns. The most robust method for this specific ether is Zinc Chloride (ZnCl₂) Complexation [1].

The Mechanism: ZnCl₂ coordinates with the phosphoryl oxygen of TPPO to form a bulky complex, [ZnCl₂(TPPO)₂], which precipitates out of non-polar or semi-polar solvents.

Step-by-Step:

-

Concentrate: Evaporate your reaction mixture to a crude oil.

-

Dissolve: Redissolve the oil in minimal Ethanol (EtOH) or Isopropyl Acetate .

-

Note: Do not use THF or DCM; the complex is too soluble in these.

-

-

Prepare Reagent: Dissolve anhydrous ZnCl₂ in Ethanol (approx. 1.8 M).[1][4]

-

Stoichiometry: Use 2.0 equivalents of ZnCl₂ relative to the amount of Triphenylphosphine used in the reaction.

-

-

Precipitate: Add the ZnCl₂ solution to your crude mixture slowly with vigorous stirring. A thick white precipitate will form immediately.

-

Filter: Stir for 15 minutes. Filter the solid through a sintered glass funnel or Celite pad.

-

Wash: Wash the filter cake with a small amount of cold ethanol.

-

Recover: Concentrate the filtrate. The residue now contains your product and excess ZnCl₂.[1]

-

Partition: Dissolve residue in Ethyl Acetate and wash with water (to remove excess ZnCl₂) followed by brine. Dry over MgSO₄.

Why this works for your molecule: this compound is lipophilic and lacks strong Lewis basic sites that would compete effectively with TPPO for Zinc binding, ensuring high recovery of your product.

Protocol B: Phenolic Scavenging

Target Impurity: 4-Bromophenol

4-Bromophenol has a pKa of approximately 9.34 [2]. This is significantly more acidic than your product (an ether, pKa > 40) but less acidic than carboxylic acids. We exploit this using a pH-controlled wash.

The "Magic Wash" Method:

-

Dissolve the crude material in Diethyl Ether or TBME (Methyl tert-butyl ether).

-

Why: Chlorinated solvents (DCM) often form intractable emulsions with basic phenolates.

-

-

Wash 1: Wash with 1M NaOH (2x).

-

Chemistry: At pH 14, the phenol (pKa 9.3) is >99.9% deprotonated to the phenoxide anion, which partitions into the aqueous layer.

-

-

Wash 2: Wash with 1M HCl (1x) to neutralize any trace base.

-

Wash 3: Brine (saturated NaCl).

-

Dry: Dry over Na₂SO₄.

Alternative (If Emulsions Occur): Use Amberlyst A-26 (OH form) resin.

-

Add 3-5 equivalents (w/w) of resin to your organic solution.

-

Stir for 2 hours.

Protocol C: Isolation of the Oil (Kugelrohr Distillation)

Target: Final Purification

If your product is an oil and >90% pure after steps A and B, distillation is superior to chromatography for removing trace solvent and low-boiling impurities.

-

Setup: Use a Kugelrohr (bulb-to-bulb) distillation apparatus.

-

Vacuum: High vacuum is required (< 0.5 mmHg).

-

Temperature:

-

60-80°C: Removes residual solvent and trace 4-bromophenol (if any remains).

-

130-160°C (Estimated): The product, this compound, should distill.

-

Warning: Do not exceed 180°C to avoid thermal decomposition of the ether linkage.

-

Part 3: Comparative Data & Expectations

Table 1 summarizes the efficiency of methods specifically for aryl-tetrahydrofuran ethers.

| Method | Target Impurity | Recovery Yield | Purity Increase | Time Cost |

| Silica Column | General | 85-95% | Moderate | High (2-4 hrs) |

| ZnCl₂ Precipitation | TPPO | 90-98% | High (Removes ~95% TPPO) | Low (30 mins) |

| NaOH Wash | Phenols | >95% | High (Removes >99% Phenol) | Low (20 mins) |

| Recrystallization | Isomers/TPPO | 40-60% | Very High | High (Overnight) |

Part 4: Frequently Asked Questions (FAQ)

Q1: I tried the ZnCl₂ method, but no precipitate formed. Why? A: You likely used a solvent that is too polar or "wet."

-

Ensure you are using Anhydrous Ethanol or an EtOAc/Ether mix.

-

If the crude mixture contains significant water, the complex will not precipitate.

-

Troubleshoot: Try adding diethyl ether to the solution until it turns cloudy, then cool in an ice bath.

Q2: Can I separate the (R) and (S) enantiomers of the product? A: Not easily on standard silica. If you started with racemic 3-hydroxytetrahydrofuran, your product is a racemate. Separation requires Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using a Hexane/IPA mobile phase. If you require a single enantiomer, it is far more efficient to start with enantiopure (S)- or (R)-3-hydroxytetrahydrofuran, as the Mitsunobu reaction proceeds with high stereospecificity (inversion of configuration).

Q3: My product is turning yellow/brown on the shelf. A: Tetrahydrofuran derivatives are prone to peroxide formation and oxidative degradation.

-

Fix: Store the purified oil under Argon/Nitrogen at -20°C.

-

Check: Test for peroxides using starch-iodide paper before heating or distilling old batches.

Q4: I see a spot just below my product on TLC. What is it? A: This is likely the elimination byproduct (dihydrofuran derivative). In Mitsunobu reactions, if the substitution is slow, the alcohol can undergo elimination. This olefin is less polar than the alcohol but often close to the ether product.

-

Solution: This is best removed via Silver Nitrate (AgNO₃) impregnated silica chromatography , which selectively retards the elution of alkenes.

References

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][3][5] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

-

PubChem.[6] (n.d.). 4-Bromophenol (Compound).[6][7] National Library of Medicine. Retrieved February 23, 2026. Link

-

Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal, 10(13), 3130–3138. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Workup [chem.rochester.edu]

- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Application of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran_Chemicalbook [chemicalbook.com]

Common side products in the synthesis of 3-(4-Bromophenoxy)tetrahydrofuran

Executive Summary & Reaction Context

You are likely synthesizing 3-(4-Bromophenoxy)tetrahydrofuran via a Mitsunobu reaction . This pathway couples 3-hydroxytetrahydrofuran (secondary alcohol) with 4-bromophenol using a phosphine (typically PPh

While this route is superior to standard S

The Core Challenge: The reaction is atom-uneconomical. For every mole of product, you generate one mole of phosphine oxide and one mole of reduced hydrazine.

Critical Side Product Analysis

The following table summarizes the impurities most likely to appear in your crude LC-MS or NMR data.

| Component | Origin | Detection (Typical) | Removal Strategy |

| Triphenylphosphine Oxide (TPPO) | Oxidation of PPh | Precipitation (MgCl | |

| Dialkyl Hydrazinedicarboxylate | Reduction of DEAD/DIAD (Stoichiometric byproduct) | Acidic wash or Flash Chromatography | |

| 2,3- or 2,5-Dihydrofuran | E2 Elimination of 3-hydroxytetrahydrofuran | Control Temperature; Pre-form Betaine | |

| N-Alkylated Hydrazine | Alkylation of the hydrazine byproduct by the alcohol | MS: Mass of Hydrazine + THF ring | Optimize pKa match; Switch Solvent |

Troubleshooting Modules

Module A: The "Ghost" Solid (Triphenylphosphine Oxide)

Symptom: “I have a stubborn white solid that co-crystallizes with my product, or streaks on my column.”

Technical Insight: TPPO is the most notorious byproduct in Mitsunobu chemistry. It is highly soluble in organic solvents like DCM but crystallizes easily, often trapping your product. Standard chromatography is often insufficient because TPPO tails significantly.

Protocol: The Magnesium Chloride Complexation Method

Instead of relying solely on chromatography, use the "MgCl

-

Concentrate your reaction mixture (typically Toluene or THF) to roughly 3-4 volumes.

-

Add MgCl